molecular formula C22H23N3O4S2 B4573034 4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B4573034
M. Wt: 457.6 g/mol
InChI Key: REMYPOVENIKIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23N3O4S2 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.11299857 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Endothelin Receptor Antagonism

Research has demonstrated the utility of benzenesulfonamide derivatives as endothelin receptor antagonists, highlighting their potential in treating conditions like hypertension and vasospasm. For instance, biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists, with certain derivatives showing improved binding affinity and functional activity, as well as effective oral activity in inhibiting pressor effects caused by endothelin-1 (ET-1) infusion in animal models (Murugesan et al., 1998). Additionally, the effectiveness of oral treatment with endothelin receptor antagonists in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm has been explored, supporting their use as potential treatments for vasospasm resulting from SAH in humans (Zuccarello et al., 1996).

Carbonic Anhydrase Inhibition

Sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold have shown strong affinities towards isozymes of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. These derivatives displayed potent in vitro inhibitory potency and demonstrated significant intraocular pressure (IOP) lowering when administered topically in animal models, pointing towards their application in treating glaucoma (Casini et al., 2002).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, characterized for their spectroscopic, photophysical, and photochemical properties. These derivatives, particularly noted for their high singlet oxygen quantum yield, suggest a promising application in photodynamic therapy (PDT) for cancer treatment. The properties of these compounds align well with the requirements for Type II photosensitizers, which are crucial for effective PDT (Pişkin et al., 2020).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of various benzenesulfonamide derivatives have also been investigated, revealing that these compounds exhibit potent activity against a range of pathogens. This broadens the potential pharmaceutical applications of such compounds, especially in addressing drug-resistant infections (Gupta & Halve, 2015).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-3-29-20-12-4-16(5-13-20)23-22(30)24-17-8-14-21(15-9-17)31(26,27)25-18-6-10-19(28-2)11-7-18/h4-15,25H,3H2,1-2H3,(H2,23,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMYPOVENIKIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.